molecular formula C29H33N5O3 B2411859 1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone CAS No. 1184972-70-0

1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2411859
CAS No.: 1184972-70-0
M. Wt: 499.615
InChI Key: JHFMBTQVEGHXSU-UHFFFAOYSA-N
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Description

1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule featuring a pyrazine ring substituted with a 4-methylpiperidin-1-yl group, linked via an ether-oxygen to a benzoyl moiety. This benzoyl group is further connected to a piperazine ring, which terminates in a phenyl-ethanone substituent. The compound’s structural complexity arises from its hybrid heterocyclic framework (pyrazine and piperazine/piperidine) and ketone functionality, which may enhance its interaction with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-[4-[4-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzoyl]piperazin-1-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O3/c1-21-11-15-33(16-12-21)27-28(31-14-13-30-27)37-26-9-5-24(6-10-26)29(36)34-19-17-32(18-20-34)25-7-3-23(4-8-25)22(2)35/h3-10,13-14,21H,11-12,15-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMBTQVEGHXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H34N4O3C_{30}H_{34}N_4O_3, and it features multiple functional groups including piperidine and pyrazine moieties, which are often associated with various pharmacological activities. The presence of these groups suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymes : Compounds containing piperidine derivatives have shown promise in inhibiting enzymes relevant to cancer progression, such as IKKβ, which is involved in the NF-κB signaling pathway .
  • Cholinesterase Inhibition : Some derivatives have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease therapy .

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds similar to 1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone. For instance:

CompoundCancer TypeMechanismReference
EF24 AnalogLung, Breast, Ovarian CancerIKKβ Inhibition
Piperidine DerivativeHypopharyngeal TumorsCytotoxicity and Apoptosis Induction

These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents.

Neuroprotective Effects

The neuroprotective potential of this compound may stem from its ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. The inhibition leads to increased levels of acetylcholine, potentially enhancing cognitive function .

Case Studies

A notable study investigated the effects of a structurally related compound on human cancer cell lines. The results indicated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard chemotherapy drug bleomycin . This suggests that modifications in the chemical structure can significantly enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Variations in Piperazine/Piperidine Substitution

Modifications to the piperazine or piperidine rings significantly influence pharmacological profiles. For example:

Compound Name Structural Features Biological Activity Key Difference vs. Target Compound
(3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone Piperidine ring with pyrazin-2-yloxy group Enhanced binding affinity due to dimethylamino group Uses piperidine instead of piperazine; lacks ethanone moiety
1-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethan-1-one Piperazine with aminopyridine and ethanone Improved molecular target interaction Replaces pyrazine with aminopyridine
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenoxyethanone Fluorophenyl-piperazine and phenoxy groups Nucleoside transporter inhibition Substitutes pyrazine-benzoyl with fluorophenyl-phenoxy

Heterocyclic Ring Modifications

The pyrazine ring in the target compound distinguishes it from analogs with pyridine, pyridazine, or pyrazole systems:

Compound Name Heterocyclic Core Biological Activity Key Difference vs. Target Compound
(3-(Dimethylamino)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone Pyridine Reduced electron-withdrawing effects Pyridine lacks nitrogen atoms at positions 1 and 4 compared to pyrazine
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone Pyridazine Anticancer activity Pyridazine’s two adjacent nitrogen atoms alter electronic properties
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone Pyrazole Neuroprotective effects Pyrazole’s 5-membered ring vs. pyrazine’s 6-membered structure

Ketone Functional Group Variations

The ethanone group’s position and chain length critically affect bioavailability:

Compound Name Ketone Structure Biological Activity Key Difference vs. Target Compound
1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)propanone Propanone Anti-inflammatory Longer alkyl chain reduces solubility
1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)butanone Butanone Enzyme inhibition Increased hydrophobicity may limit CNS penetration
N-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Acetamide Antimicrobial Ketone replaced with amide; alters hydrogen bonding

The ethanone group in the target compound balances lipophilicity and polarity, optimizing membrane permeability while retaining hydrogen-bonding capacity .

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